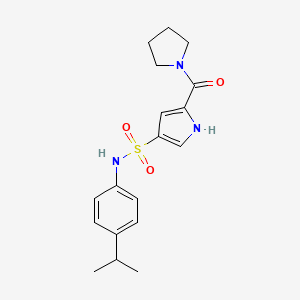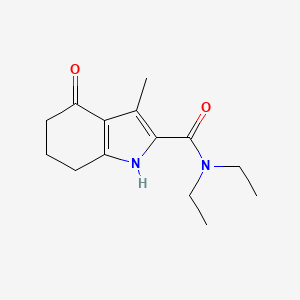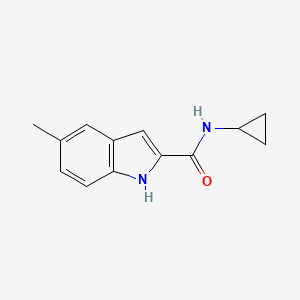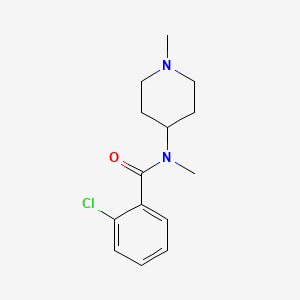
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as Mps1-IN-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research.
Mécanisme D'action
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide inhibits Mps1 kinase activity by binding to the kinase domain of the protein. This binding prevents the autophosphorylation of Mps1, which is necessary for its activation. Without active Mps1, the mitotic checkpoint cannot function properly, leading to mitotic arrest and cell death. Additionally, 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide inhibits the growth of cancer cells, induces mitotic arrest, and promotes apoptosis. In vivo studies have demonstrated that 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide can inhibit tumor growth and increase survival rates in mouse models of cancer. However, 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a useful tool for studying the role of Mps1 in mitotic checkpoint regulation and cancer progression. Its specificity for Mps1 kinase activity allows for the selective inhibition of this pathway, without affecting other cellular processes. However, the off-target effects of 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide on other kinases may complicate data interpretation and limit its usefulness in certain experimental settings.
Orientations Futures
Future research on 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide could focus on optimizing its specificity for Mps1 kinase activity and reducing its off-target effects. Additionally, the potential use of 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide in combination with other anti-cancer drugs could be explored, as well as its effectiveness in treating different types of cancer. Finally, further studies on the biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide could shed light on its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde with piperidine to form 2-(4-methoxyphenyl)piperidine. This intermediate is then reacted with 5-chloro-2-nitrobenzenesulfonyl chloride to form 2-(4-methoxyphenyl)-N-(5-chloro-2-nitrobenzenesulfonyl)piperidine. The next step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with morpholine and acetic anhydride to form 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-yl)acetamide, also known as 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been identified as a promising inhibitor for the mitotic checkpoint kinase Mps1, which plays a crucial role in the regulation of the mitotic spindle checkpoint. This checkpoint ensures that chromosomes are correctly aligned and attached to the spindle before the cell proceeds with mitosis. Dysregulation of this checkpoint can lead to chromosomal instability and aneuploidy, which are hallmarks of cancer. 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to inhibit Mps1 kinase activity and induce mitotic arrest in cancer cells, making it a potential therapeutic target for cancer treatment.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-31-20-7-5-19(6-8-20)17-24(28)25-22-18-21(33(29,30)27-13-15-32-16-14-27)9-10-23(22)26-11-3-2-4-12-26/h5-10,18H,2-4,11-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXWHXQUSXGKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)




![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)


![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)